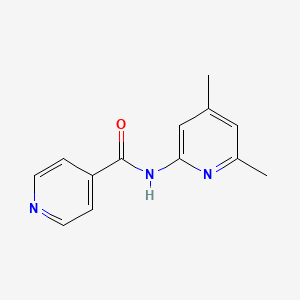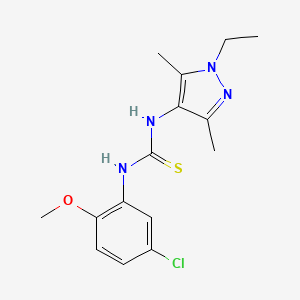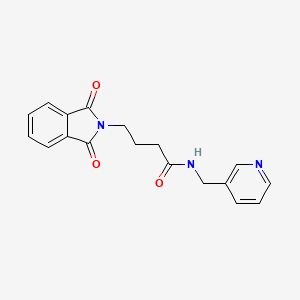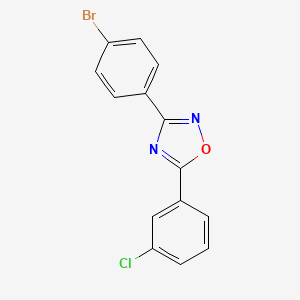
N-(4,6-dimethyl-2-pyridinyl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,6-dimethyl-2-pyridinyl)isonicotinamide is an organic compound with a complex structure that includes both pyridine and isonicotinamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethyl-2-pyridinyl)isonicotinamide typically involves the reaction of 4,6-dimethyl-2-pyridinecarboxylic acid with isonicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethyl-2-pyridinyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce corresponding amines.
Scientific Research Applications
N-(4,6-dimethyl-2-pyridinyl)isonicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in the treatment of tuberculosis and other bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or ligands for metal complexes.
Mechanism of Action
The mechanism of action of N-(4,6-dimethyl-2-pyridinyl)isonicotinamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound may inhibit the synthesis of essential bacterial components, leading to cell death. The exact molecular pathways and targets can vary depending on the specific application and organism being studied.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A form of vitamin B3 with similar structural features.
Isonicotinamide: Another derivative of isonicotinic acid with comparable properties.
Uniqueness
N-(4,6-dimethyl-2-pyridinyl)isonicotinamide is unique due to the presence of both dimethyl and isonicotinamide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler analogs.
Properties
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-9-7-10(2)15-12(8-9)16-13(17)11-3-5-14-6-4-11/h3-8H,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNITXVSMSXVHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C2=CC=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazole](/img/structure/B5709186.png)
![3-(2-chloro-6-fluorophenyl)-N-[2-(3-chlorophenyl)ethyl]acrylamide](/img/structure/B5709191.png)
![4-bromo-N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5709200.png)

![N-(4-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5709234.png)
![1-[(4-chlorophenyl)methyl]-4-(2-methylphenyl)piperazine](/img/structure/B5709240.png)
![[(Z)-[amino-(3-bromophenyl)methylidene]amino] 2-(4-methoxyphenyl)acetate](/img/structure/B5709241.png)

![2-METHOXY-4-(METHYLSULFANYL)-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE](/img/structure/B5709266.png)
